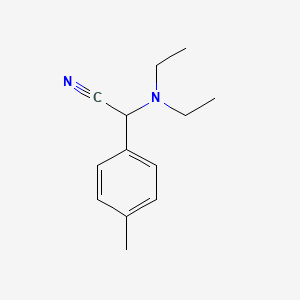
2-(Diethylamino)-2-(p-tolyl)acetonitrile
Descripción general
Descripción
2-(Diethylamino)-2-(p-tolyl)acetonitrile is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Diethylamino)-2-(p-tolyl)acetonitrile is a chemical compound recognized for its potential biological activities, particularly in pharmacological contexts. This compound, characterized by its diethylamino and p-tolyl functional groups, has garnered interest due to its structural properties and possible applications in medicinal chemistry.
- Molecular Formula : C13H18N2·HCl
- Molecular Weight : 202.3 g/mol
- Appearance : White to off-white crystalline powder
The compound is primarily utilized in research settings, where its unique structure may facilitate interactions with various biological targets, especially within the central nervous system.
Potential Pharmacological Applications
- Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit pain-relieving effects.
- Anesthetic Effects : The compound's structural components indicate potential interactions with neural receptors, which could be leveraged in anesthetic formulations.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound has been explored through various analogs. Understanding how modifications to the structure influence biological activity is crucial for developing more potent derivatives.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride | C10H14ClNO2 | Contains a carboxylic acid group |
| 2-(Diethylamino)acetonitrile | C6H12N2 | Lacks the p-tolyl group |
| 2-(Benzylamino)-2-(p-tolyl)acetonitrile | C13H17N | Contains a benzyl group |
The unique combination of functional groups in this compound may provide distinct pharmacological properties compared to similar compounds, enhancing its value in medicinal chemistry .
Case Studies and Research Findings
In various studies, researchers have examined the biological activity of compounds related to this compound:
- A study demonstrated that modifications in the diethylamino group could significantly alter the potency of related compounds as NAPE-PLD inhibitors, impacting emotional behavior in animal models .
- Another investigation into similar acetonitrile derivatives highlighted their antibacterial and antifungal activities against various strains, suggesting that structural modifications can enhance antimicrobial effectiveness .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain modulation and neural signaling pathways.
Enzyme Interactions
Research indicates that certain derivatives of this compound may inhibit enzymes such as vanin-1, which plays a role in inflammation and metabolism . This inhibition could lead to altered metabolic pathways and reduced inflammatory responses.
Propiedades
IUPAC Name |
2-(diethylamino)-2-(4-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-15(5-2)13(10-14)12-8-6-11(3)7-9-12/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJHGWWXEMJYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















